Methylsulfamoyl chloride
Overview
Description
Methylsulfamoyl chloride is a chemical compound with the empirical formula CH4ClNO2S . It is used in the preparation of substituted MEK inhibitors and therapeutic uses thereof .
Molecular Structure Analysis
The molecular weight of Methylsulfamoyl chloride is 129.57 . The SMILES string representation is CNS(Cl)(=O)=O . The InChI key is UJJUEJRWNWVHCM-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving Methylsulfamoyl chloride are not available, it’s known that sulfonyl chlorides like Methanesulfonyl chloride are used to convert alcohols into alkyl mesylates .Physical And Chemical Properties Analysis
Methylsulfamoyl chloride is a solid . It should be stored at a temperature of 4°C .Scientific Research Applications
Protein Stabilization in Microencapsulation Methylsulfamoyl chloride, specifically in the form of methylene chloride, has been studied for its role in stabilizing proteins during microencapsulation processes. The study by Sah (1999) found that emulsification of protein solutions in methylene chloride altered the composition of water-soluble species and led to interfacial coagulation. The research indicated that certain formulations could overcome the denaturing effects of the methylene chloride/water interface on proteins, which is crucial for their encapsulation into microspheres (Sah, 1999).
Role in Chemical Risk Assessment The research by Clewell (1995) discusses the interplay between chemical risk assessment and scientific research, particularly concerning methylene chloride. The study highlights how a combination of biochemical and risk assessment research provided insights for re-evaluating the use of methylene chloride, emphasizing the importance of incorporating scientific information into risk assessment processes (Clewell, 1995).
Activation in Chemical Synthesis A 2019 study by Hell et al. focused on the activation of sulfamoyl chlorides, including methylsulfamoyl chloride, through a silyl radical-mediated process. This method was used for the direct access to aliphatic sulfonamides from alkenes, demonstrating a valuable application in medicinal chemistry and late-stage functionalization protocols (Hell et al., 2019).
Soil Microorganism and Contaminant Interactions Schwartz et al. (2002) investigated the impact of methylene chloride, a compound related to methylsulfamoyl chloride, on soil microorganisms and the mineralization of phenanthrene in soil. Their findings revealed that the quantity of methylene chloride used as a carrier solvent significantly affected the mineralization kinetics, phenanthrene distribution, and microbial community in soil. This study is essential for understanding the environmental impact and interactions of such chemicals in biodegradation research (Schwartz et al., 2002).
Synthesis of Estrogen Sulfamates Schwarz et al. (1996) explored the synthesis of estrogen sulfamates using sulfamoyl chloride derivatives, including methylsulfamoyl chloride. The research provided methods for the multigram synthesis of these derivatives, which are promising hormones for oral administration. This application is significant in the field of endocrinological research and pharmaceutical development (Schwarz et al., 1996).
Safety And Hazards
Methylsulfamoyl chloride is harmful if swallowed . It’s also harmful in contact with skin and causes severe skin burns and eye damage . It’s fatal if inhaled and is suspected of causing cancer . Safety measures include avoiding dust formation, breathing vapours, mist or gas, and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
N-methylsulfamoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4ClNO2S/c1-3-6(2,4)5/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJUEJRWNWVHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472720 | |
Record name | METHYLSULFAMOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylsulfamoyl chloride | |
CAS RN |
10438-96-7 | |
Record name | N-Methylsulfamoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10438-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | METHYLSULFAMOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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